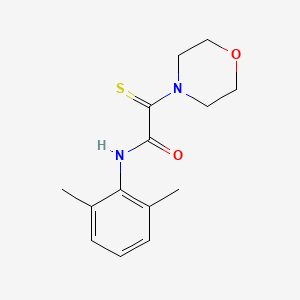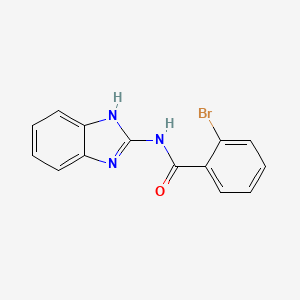
N-(1H-benzimidazol-2-yl)-2-bromobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1H-benzimidazol-2-yl)-2-bromobenzamide is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound that is structurally related to purines, which are essential components of DNA and RNA. The presence of the benzimidazole moiety in various compounds has been associated with a wide range of biological activities, making it a significant scaffold in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-2-yl)-2-bromobenzamide typically involves the reaction of 2-aminobenzimidazole with 2-bromobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
N-(1H-benzimidazol-2-yl)-2-bromobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The benzimidazole moiety can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are commonly used.
Cyclization Reactions: Cyclization can be induced using acidic or basic conditions, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while oxidation and reduction can lead to different oxidation states of the benzimidazole ring .
Applications De Recherche Scientifique
N-(1H-benzimidazol-2-yl)-2-bromobenzamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of N-(1H-benzimidazol-2-yl)-2-bromobenzamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the polymerization of tubulin, leading to disruption of microtubule formation and cell division. Additionally, the compound can interact with DNA and RNA, affecting their synthesis and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1H-benzimidazol-2-yl)-2-chlorobenzamide
- N-(1H-benzimidazol-2-yl)-2-fluorobenzamide
- N-(1H-benzimidazol-2-yl)-2-iodobenzamide
Uniqueness
N-(1H-benzimidazol-2-yl)-2-bromobenzamide is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogenated derivatives may not. The bromine atom also influences the compound’s electronic properties, making it distinct in terms of reactivity and biological activity .
Propriétés
Formule moléculaire |
C14H10BrN3O |
|---|---|
Poids moléculaire |
316.15 g/mol |
Nom IUPAC |
N-(1H-benzimidazol-2-yl)-2-bromobenzamide |
InChI |
InChI=1S/C14H10BrN3O/c15-10-6-2-1-5-9(10)13(19)18-14-16-11-7-3-4-8-12(11)17-14/h1-8H,(H2,16,17,18,19) |
Clé InChI |
NPTZJKJXQYJHMW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NC2=NC3=CC=CC=C3N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-({N'-[(3E)-1-[(2H-1,3-Benzodioxol-5-YL)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-4-tert-butylbenzamide](/img/structure/B11114010.png)
![5-fluoro-1-[2,3,5-tris-O-(phenylcarbonyl)pentofuranosyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11114022.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-4-ethoxybenzamide](/img/structure/B11114023.png)
![Azepan-1-yl[2-(2,5-dimethoxyphenyl)quinolin-4-yl]methanone](/img/structure/B11114024.png)
![methyl {(3Z)-3-[2-({[(2-fluorophenyl)carbonyl]amino}acetyl)hydrazinylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B11114025.png)
![N-[2-(butan-2-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B11114029.png)
![2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11114031.png)

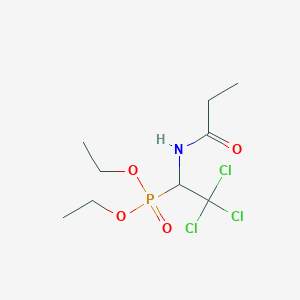
![2-oxo-N-[4-(1H-pyrazol-1-yl)benzyl]-2H-chromene-3-carboxamide](/img/structure/B11114035.png)
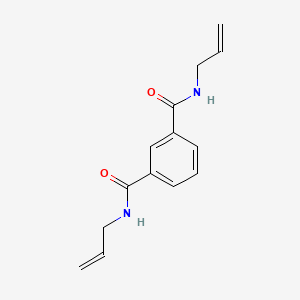
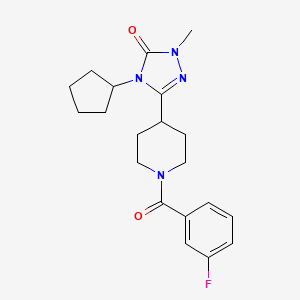
![4-[(E)-{2-[(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-fluorobenzoate](/img/structure/B11114064.png)
